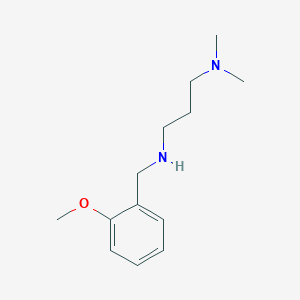

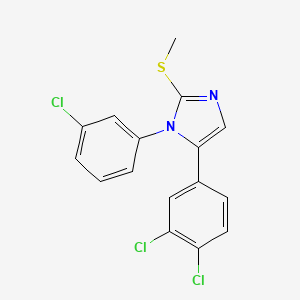

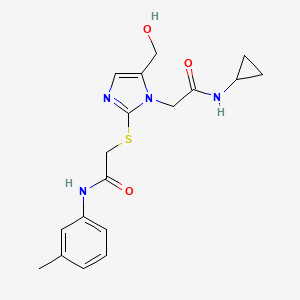

![molecular formula C25H18FNO4 B2487405 8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866341-26-6](/img/structure/B2487405.png)

8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the cyclization of intermediate compounds, such as methyl 2-benzoylamino-2-oxobutanoate, leading to the formation of oxazolo[4,5-c]quinoline derivatives and various other heterocyclic compounds through reactions with aromatic amines in polyphosphoric acid (B. Stanovnik et al., 2003). This method demonstrates the complexity and versatility of synthesizing quinoline and its derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which contribute to their diverse chemical reactivity and potential as chemosensors. Studies on similar compounds, such as 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives, have shown their ability to act as specific fluorophores for metal ion detection, suggesting intricate molecular interactions based on their structural configuration (Katarzyna Guzow et al., 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and substitution, to produce a range of heterocyclic compounds. The reactivity of these compounds is influenced by their molecular structure, which can lead to the formation of novel quinolinone derivatives under specific conditions, such as the treatment with sodium dichloroisocyanurate (B. Staskun et al., 1993).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure and solubility, are crucial for understanding their behavior in different environments and applications. The synthesis and characterization of specific fluorophores like 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives reveal insights into their photophysical properties, offering a basis for their use in detection and sensing applications (Katarzyna Guzow et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are marked by their reactivity towards various chemical agents, leading to diverse outcomes based on the reactants and conditions employed. For instance, the treatment of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate results in the production of benzoyl-2,1-benzisoxazoles and novel quinolinone derivatives, demonstrating the compounds' versatile chemical behavior (B. Staskun et al., 1993).

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Chemosensors

The compound has been implicated in research focusing on colorimetric and fluorescence sensing, particularly in the development of Schiff-base molecules for pH sensing. These studies explore the properties of Schiff-base compounds, which can serve as ratiometric fluorescent chemosensors for pH, demonstrating significant potential for applications in detecting variations in pH within different mediums, including environmental and biological samples (Halder, Hazra, & Roy, 2018).

Antimycobacterial Agents

Research into novel fluorine-bearing quinoline derivatives aims at synthesizing compounds with high to moderate activity against Aspergillus fungi, highlighting their application as potential antimycobacterial agents. These studies underscore the efficiency of synthesizing novel compounds that could lead to the development of new drugs for treating infections caused by resistant strains of bacteria (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Molecular Docking and Antioxidant Studies

Investigations into acylthiourea derivatives linked to 8-aminoquinoline appendages offer insights into their chemosensing capabilities, molecular docking potential, and antioxidant properties. These compounds exhibit notable antioxidant activity and have been studied for their in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities, indicating their multifaceted applications in medicinal chemistry and drug development (Kalaiyarasi et al., 2019).

Catalytic Applications and Ketone Reduction

Research on the preparation of pincer-functionalized aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction delves into the synthesis of novel catalysts with potential applications in organic synthesis and industrial processes. These studies offer a pathway to the development of efficient catalysts for selective reduction reactions, showcasing the versatility of quinoline derivatives in catalysis (Facchetti et al., 2016).

Synthesis of Heterocycles

The synthesis of heterocycles, such as reactions with cyclic oxalyl compounds, presents another avenue of research, emphasizing the compound's role in generating novel heterocyclic structures. This area of study is crucial for discovering new chemical entities with potential applications across various fields, including pharmaceuticals and materials science (Kollenz, Ziegler, Ott, & Kriwetz, 1977).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-benzoyl-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNO4/c26-18-8-6-16(7-9-18)14-27-15-20(24(28)17-4-2-1-3-5-17)25(29)19-12-22-23(13-21(19)27)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNUZBYIILEXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

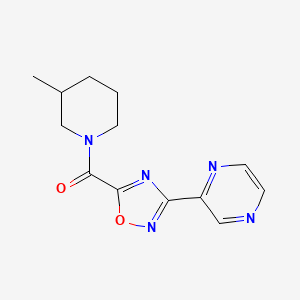

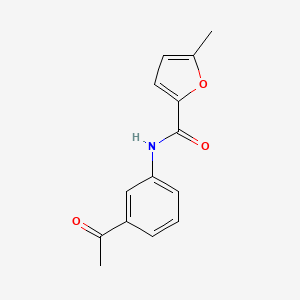

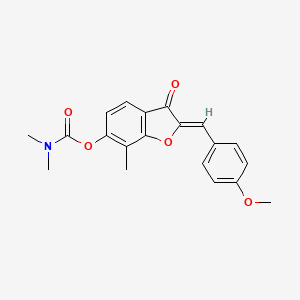

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

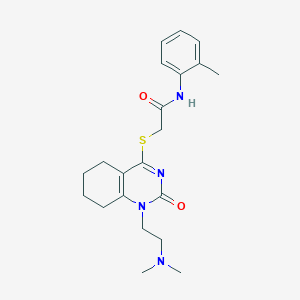

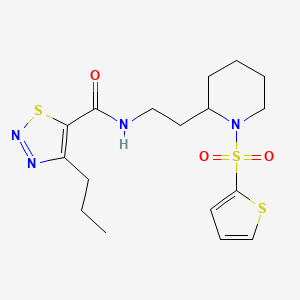

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

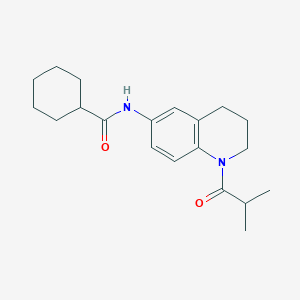

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

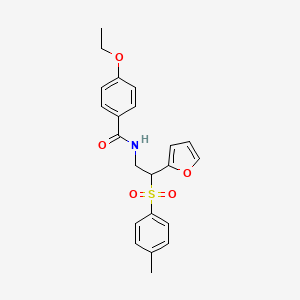

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)